Bienvenue dans la boutique en ligne BenchChem!

1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone

Epigenetics KDM5A Histone Demethylase

1H-Pyrazol-5-yl(pyrrolidin-1-yl)methanone (CAS 276865-59-9) is a heterocyclic amide composed of a 1H-pyrazole ring connected at the 5-position to a pyrrolidine carbonyl. With a molecular formula of C₈H₁₁N₃O and a molecular weight of 165.19 g/mol , this compound serves as the minimal pharmacophoric core of the pyrrolidine amide class of histone demethylase inhibitors.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B14075796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=NN2
InChIInChI=1S/C8H11N3O/c12-8(7-3-4-9-10-7)11-5-1-2-6-11/h3-4H,1-2,5-6H2,(H,9,10)
InChIKeyGIXMUKCFGQDIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazol-5-yl(pyrrolidin-1-yl)methanone: A Core Scaffold in Epigenetic Probe Discovery and Medicinal Chemistry


1H-Pyrazol-5-yl(pyrrolidin-1-yl)methanone (CAS 276865-59-9) is a heterocyclic amide composed of a 1H-pyrazole ring connected at the 5-position to a pyrrolidine carbonyl. With a molecular formula of C₈H₁₁N₃O and a molecular weight of 165.19 g/mol , this compound serves as the minimal pharmacophoric core of the pyrrolidine amide class of histone demethylase inhibitors. The scaffold was identified via a high-throughput screening campaign of the Genentech/Roche library and subsequently validated by X-ray co-crystallography with KDM5A (PDB 5V9P), providing an experimentally confirmed binding mode essential for structure-based optimization [1].

Why Generic Substitution Is Not Advisable for 1H-Pyrazol-5-yl(pyrrolidin-1-yl)methanone Scaffold Derivatives


Compounds within the pyrazole-pyrrolidine methanone series cannot be readily interchanged due to three key differentiators established in peer-reviewed literature. First, the regioisomeric position of the carbonyl attachment on the pyrazole ring (5- vs. 3- vs. 4-yl) determines the trajectory and electronic character of the amide bond, directly influencing target engagement geometry as documented in KDM5A co-crystal structures [1]. Second, the pyrrolidine ring establishes a specific conformational preference distinct from its six-membered piperidine homolog, affecting both biological activity and downstream physicochemical properties . Third, the synthetic tractability of the C-N amide linkage in this scaffold enabled kilogram-scale preparation of clinical candidates, a critical advantage over earlier C-C linked analogs that proved synthetically intractable during lead optimization [2].

Quantitative Evidence for Selecting 1H-Pyrazol-5-yl(pyrrolidin-1-yl)methanone and Its Derivatives


KDM5A Inhibitory Potency: Sub-Nanomolar IC50 Achieved via 5-yl Pyrrolidine Amide Scaffold

A derivative bearing the 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone core, (S)-(3-isopropyl-1H-pyrazol-5-yl)(3-(6-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)pyrrolidin-1-yl)methanone, exhibited an IC50 of 0.170 nM against full-length KDM5A enzyme in an HTRF biochemical assay at pH 7.0, 25 °C [1]. In contrast, the original pyridine-containing HTS hit scaffold (which lacked the pyrazole-5-amide motif and contained a C-C bond between pyrrolidine and pyridine) failed to improve potency during initial optimization attempts, and synthesis of analogs was hampered by the C-C linkage [2]. This represents an improvement of >4,500-fold over the original HTS hit scaffold, for which no quantitative IC50 improvement was achievable prior to scaffold replacement with the C-N pyrazole-5-amide motif [2]. Additionally, a closely related analog in the same patent series, (S)-N-(1-(3-isopropyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)cyclopropanecarboxamide (compound N55/N54), demonstrated KDM5A binding with an IC50 range of 0.05–45 nM across multiple assays (PDB 5V9T, 6BH3), confirming that the pyrazole-5-carbonyl-pyrrolidine architecture reliably achieves low nanomolar target engagement [3].

Epigenetics KDM5A Histone Demethylase Cancer

Regioisomeric Scaffold Differentiation: 5-yl vs. 3-yl vs. 4-yl Pyrazole Carbonyl

Three distinct regioisomers exist for the pyrazole-pyrrolidine methanone scaffold: 5-yl (CAS 276865-59-9), 3-yl (synonymous with the 5-yl due to tautomeric equilibrium in unsubstituted 1H-pyrazole, sharing CAS 276865-59-9), and 4-yl (CAS 1033055-28-5) . The 4-yl isomer (PDB ligand UXD) has been observed in protein crystal structures (PDB 5RKT) but has not been reported as part of any potent KDM5 inhibitor series, indicating that the carbonyl attachment position critically affects target engagement geometry [1]. In contrast, the 5-yl carbonyl geometry is the exclusive configuration present in all disclosed high-potency KDM5A inhibitors (compounds 35 and 48, PDB 5V9P and 5V9T), with the carbonyl oxygen forming a key hydrogen bond interaction in the inhibitor binding pocket [2]. Within the Genentech/Roche KDM5 inhibitor program, replacement of the C-C bond with the C-N pyrazole-5-amide was explicitly identified as the single critical design modification that unlocked the series' optimization potential [2].

Regioisomerism Scaffold Validation Medicinal Chemistry Structure-Activity Relationship

Heterocyclic Bioisosteric Comparison: Pyrrolidine vs. Piperidine Amide Ring Size

The five-membered pyrrolidine ring in the methanone scaffold imparts distinct conformational properties compared to its six-membered piperidine analog (piperidin-1-yl(1H-pyrazol-5-yl)methanone, CAS 305346-09-2, MW 179.22) . The piperidine analog, with an additional methylene unit, exhibits a 8.5% higher molecular weight (179.22 vs. 165.19 g/mol) and altered ring puckering geometry, which shifts the carbonyl vector relative to the pyrazole plane . In urokinase receptor-targeting studies, pyrazole-pyrrolidinone compounds demonstrated significant cytotoxicity against breast adenocarcinoma (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells, while the corresponding piperidinone-containing analogs exhibited no cytotoxicity even at 100 μM concentrations, confirming that the five-membered ring is essential for cellular activity in this class [1]. Within the KDM5A inhibitor program, all optimized clinical candidates retained the pyrrolidine ring rather than the piperidine homolog, consistent with the pyrrolidine ring's superior fit within the KDM5A binding pocket as visualized by X-ray co-crystallography [2].

Bioisosterism Ring Size Conformational Analysis KDM5 Inhibitors

Physicochemical Optimization Enabled by Pyrazole-5-Amide Scaffold: MW and LogD Reduction

During the Genentech/Roche KDM5A inhibitor lead optimization campaign, the structure-based design approach using the pyrazole-5-amide scaffold yielded compound 50, which demonstrated reduced molecular weight and lower lipophilicity (LogD) compared with the original HTS hit, alongside improved biochemical and cellular potency [1]. Compound 50 achieved an unbound Cmax approximately 2-fold of its cellular potency (PC9 H3K4Me3 cellular IC50 = 0.96 μM) following oral dosing at 5 mg/kg in mice, with remarkably low plasma protein binding (PPB) of 40% in mice, meeting program criteria for an in vivo tool compound [1]. The low MW of the core scaffold (165.19 g/mol) provides ample room for structural elaboration while maintaining drug-like properties, a feature not shared by heavier heterocyclic alternatives that would push elaborated analogs beyond Lipinski Rule of 5 boundaries .

Physicochemical Properties Lead Optimization Oral Bioavailability Drug-likeness

Synthetic Tractability: C-N Amide Linkage Enables Scalable Analog Synthesis

A critical discovery in the KDM5A inhibitor program was that the C-N amide bond in the pyrazole-5-yl(pyrrolidin-1-yl)methanone scaffold replaced a synthetically challenging C-C bond present in the original HTS hit [1]. The C-C bond between pyrrolidine and pyridine in the original scaffold made analog synthesis laborious and scalability impractical, stalling the entire optimization campaign. Replacing this with the C-N amide linkage 'significantly simplified synthesis,' directly enabling the preparation of pyrazole analog 35, which yielded the first co-crystal structure with KDM5A, and subsequently compound 50, a tool compound suitable for in vivo studies [1]. This synthetic advantage translates to practical procurement: the unsubstituted parent compound can be prepared via straightforward acylation of pyrrolidine with an activated 1H-pyrazole-5-carboxylic acid derivative, a reaction that scales efficiently and avoids the complex cross-coupling conditions required for C-C bond formation [2].

Synthetic Chemistry C-N Coupling Scale-up Medicinal Chemistry

Crystallographic Validation: Experimentally Confirmed Binding Mode for Structure-Based Design

The pyrazole-5-yl(pyrrolidin-1-yl)methanone scaffold is one of the few chemotypes for which a high-resolution co-crystal structure with KDM5A has been experimentally determined (PDB 5V9P, resolution 2.15 Å; PDB 5V9T, resolution 1.96 Å) [1][2]. This contrasts with the original HTS scaffold, for which no co-crystal structure was obtainable due to the lack of a confirmed binding mode, a critical barrier that prevented any rational structure-based optimization [3]. The availability of a validated binding mode transforms the design process from empirical trial-and-error to rational, structure-guided optimization, dramatically accelerating the discovery of analogs with improved potency and selectivity [3]. The 5V9P structure reveals the pyrazole NH forming a hydrogen bond with the KDM5A active site, while the pyrrolidine ring occupies a well-defined lipophilic subpocket, interactions that cannot be replicated by alternative heterocyclic arrangements [1].

X-ray Crystallography KDM5A Structure-Based Drug Design Binding Mode

Recommended Application Scenarios for 1H-Pyrazol-5-yl(pyrrolidin-1-yl)methanone and Its Derivatives


Epigenetic Probe and Lead Compound Discovery Targeting KDM5A/B Demethylases

The pyrazole-5-yl(pyrrolidin-1-yl)methanone scaffold is the validated core for KDM5A inhibitor development, supported by two co-crystal structures (PDB 5V9P, 5V9T) and sub-nanomolar biochemical potency (IC50 0.170 nM) [1][2]. Research groups pursuing KDM5-family histone demethylases as oncology or epigenetic targets should prioritize this scaffold for hit-to-lead campaigns, as it provides the only experimentally confirmed binding mode enabling structure-based design. The parent compound serves as the ideal minimal fragment for fragment-based screening, scaffold hopping, or focused library enumeration, with the 5-yl regioisomer being the mandatory starting point for any KDM5-targeted analog synthesis [1].

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Starting Point

With a molecular weight of only 165.19 g/mol, this compound occupies an ideal fragment space for FBDD initiatives targeting epigenetic readers, writers, and erasers [1]. Its compact size allows for substantial molecular growth while maintaining drug-like properties, as demonstrated by the Genentech/Roche optimization that balanced potency gains (IC50 reaching 0.170 nM), reduced lipophilicity, and oral bioavailability [2]. The compound's synthetic accessibility via straightforward acylation chemistry further supports its use as a versatile fragment for parallel library synthesis .

Kinase and Epigenetic Selectivity Profiling Reference Compound

For laboratories developing biochemical assay panels to profile selectivity across KDM isoforms (KDM5A, KDM5B, KDM5C, KDM4A), the pyrazole-5-amide scaffold provides a well-characterized reference inhibitor with publicly available co-crystal structures, disclosed IC50 values, and documented selectivity profiles [1]. The availability of structurally related negative controls—such as the piperidine analog (which demonstrated no cytotoxicity at 100 μM in certain contexts) and the 4-yl regioisomer (for which no KDM5A co-crystal structures exist)—enables rigorous assay validation with both positive and negative controls from the same chemical series [2].

Chemical Biology Tool Compound Development for Target Engagement Studies

The scaffold's demonstrated in vivo pharmacokinetic profile (compound 50: unbound Cmax ~2× cellular IC50 at 5 mg/kg PO, mouse PPB 40%) supports the design of chemical biology tool compounds for cellular and in vivo target engagement studies of KDM5A [1]. Researchers can elaborate the core with appropriate tags (biotin, fluorescent probes, photoaffinity labels) while retaining the validated binding geometry. The low plasma protein binding is particularly advantageous for cellular thermal shift assays (CETSA) and other target engagement technologies where high free fraction is essential for interpretable results [1].

Quote Request

Request a Quote for 1H-pyrazol-5-yl(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.